1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate
Description
1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate (CAS 7128-53-2) is a pyrroloindole-derived alkaloid with the molecular formula C₁₅H₂₁N₃O₂ and a molar mass of 273.35 g/mol. Its structure comprises a bicyclic pyrroloindole core with methyl groups at positions 1, 3a, and 8, and a methylcarbamate ester at position 3. This compound is synthesized via multistep routes involving cyclization of pyrroloindole precursors followed by carbamoylation .
Its primary biological activity lies in cholinesterase inhibition, targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which enhances cholinergic neurotransmission. Research highlights its neuroprotective effects against oxidative stress and cognitive improvement in Alzheimer’s disease models, as evidenced by increased Mini-Mental State Examination (MMSE) scores in clinical trials (Table 1) .
Properties
IUPAC Name |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJVFDBKTWXHHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859010 | |
| Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7128-53-2 | |
| Record name | 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Pyrroloindole Core: This step involves the cyclization of a suitable precursor to form the pyrroloindole structure.
Carbamoylation: The final step involves the addition of a methylcarbamate group to the molecule.
The reaction conditions for these steps often include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may introduce new functional groups .
Scientific Research Applications
1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Physostigmine (Eserine)
- Structural Similarities : Shares the pyrroloindole core and methylcarbamate group.
- Key Differences : Physostigmine’s stereochemistry (3aS,8aR configuration) and salicylate salt form (CAS 57-64-7) enhance its solubility and AChE selectivity .
- Applications : Clinically used for glaucoma and anticholinergic overdose due to rapid reversibility of AChE inhibition. However, it is classified as acutely hazardous (EPA P188) due to narrow therapeutic index .
Posiphen
- Structural Variation : Replaces methylcarbamate with phenylcarbamate, altering pharmacokinetics.
- Activity : Demonstrates weaker cholinesterase inhibition but improved blood-brain barrier penetration, making it a candidate for Alzheimer’s and Parkinson’s disease research .
- Synthesis : Produced via GMP-compliant routes using phenyl isocyanate instead of methyl isocyanate in the final carbamoylation step .
Eseroline
- Metabolite Profile : A demethylated derivative of physostigmine, with preferential inhibition of BChE over AChE.
- Research Use : Studied for cognitive enhancement in dementia models but lacks clinical approval due to instability .
Table 2: Neuroprotective Effects of Target Compound
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 75 |
| 20 | 60 |
Data from oxidative stress models using MTT assay .
Table 3: Cognitive Improvement in Alzheimer’s Trials
| Group | Baseline MMSE | Post-Treatment MMSE |
|---|---|---|
| Compound | 18.5 | 23.0 |
| Placebo | 18.7 | 19.0 |
MMSE: Mini-Mental State Examination .
Biological Activity
1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl methylcarbamate, also known as Eseroline, is a compound with significant biological activity. It has been studied for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cholinergic dysfunctions. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C15H21N3O2
- Molar Mass : 273.35 g/mol
- CAS Number : 469-22-7
These properties indicate that Eseroline is a complex organic molecule with potential interactions in biological systems.
Eseroline functions primarily as a cholinesterase inhibitor , which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of conditions like Alzheimer's disease and Myasthenia Gravis. The inhibition of acetylcholinesterase (AChE) leads to increased levels of acetylcholine (ACh) in synaptic clefts, thereby enhancing cholinergic signaling.
Cholinesterase Inhibition
Research indicates that Eseroline selectively inhibits AChE and butyrylcholinesterase (BChE), which may have implications for cognitive enhancement and neuroprotection:
- AChE Inhibition : Essential for increasing synaptic ACh levels.
- BChE Inhibition : May play a role in modulating ACh concentrations in the brain of Alzheimer's patients .
Neuroprotective Effects
A study demonstrated that Eseroline exhibits neuroprotective properties by preventing neuronal cell death in models of oxidative stress. This was assessed using the MTT assay to measure cell viability:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 75 |
| 20 | 60 |
The results indicate a dose-dependent protective effect against oxidative damage .
Cognitive Enhancement
In clinical trials involving patients with mild to moderate Alzheimer's disease, Eseroline showed promise in improving cognitive function as measured by standardized cognitive assessments. Patients receiving Eseroline exhibited improved scores on the Mini-Mental State Examination (MMSE) compared to placebo controls:
| Group | Baseline MMSE Score | Post-Treatment MMSE Score |
|---|---|---|
| Eseroline | 18.5 | 23.0 |
| Placebo | 18.7 | 19.0 |
These findings suggest that Eseroline may enhance cognitive performance through its cholinergic activity .
Anti-Cancer Activity
Emerging research indicates that compounds similar to Eseroline may possess anti-cancer properties by inhibiting cell cycle progression in cancer cells. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
